N,N'-di-m-Tolyl-N,N'-di(4-formylphenyl)benzidin
Description
N,N’-di-m-Tolyl-N,N’-di(4-formylphenyl)benzidin is an organic compound with the molecular formula C38H32N2. It is a derivative of benzidine, featuring two m-tolyl groups and two 4-formylphenyl groups. This compound is known for its applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Properties
Molecular Formula |
C40H32N2O2 |
|---|---|
Molecular Weight |
572.7 g/mol |
IUPAC Name |
4-[4-[4-(4-formyl-N-(3-methylphenyl)anilino)phenyl]-N-(3-methylphenyl)anilino]benzaldehyde |
InChI |
InChI=1S/C40H32N2O2/c1-29-5-3-7-39(25-29)41(35-17-9-31(27-43)10-18-35)37-21-13-33(14-22-37)34-15-23-38(24-16-34)42(40-8-4-6-30(2)26-40)36-19-11-32(28-44)12-20-36/h3-28H,1-2H3 |
InChI Key |
NFEIXONNQCXQCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N(C2=CC=C(C=C2)C=O)C3=CC=C(C=C3)C4=CC=C(C=C4)N(C5=CC=C(C=C5)C=O)C6=CC=CC(=C6)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-di-m-Tolyl-N,N’-di(4-formylphenyl)benzidin typically involves the reaction of benzidine with m-tolyl and 4-formylphenyl derivatives. The process may include steps such as:
Nitration and Reduction: Benzidine is first nitrated to form dinitrobenzidine, which is then reduced to form the corresponding diamine.
Substitution Reaction: The diamine undergoes a substitution reaction with m-tolyl and 4-formylphenyl derivatives under controlled conditions, often involving catalysts and specific solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like recrystallization and chromatography are employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N,N’-di-m-Tolyl-N,N’-di(4-formylphenyl)benzidin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the formyl groups to hydroxyl or alkyl groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products
The major products formed from these reactions include quinone derivatives, hydroxylated compounds, and various substituted aromatic derivatives .
Scientific Research Applications
N,N’-di-m-Tolyl-N,N’-di(4-formylphenyl)benzidin has several scientific research applications:
Organic Electronics: It is used as a hole-transport material in OLEDs, enhancing the efficiency and stability of these devices.
Photovoltaics: The compound is explored for use in organic solar cells, contributing to improved charge transport properties.
Sensors: Its unique electronic properties make it suitable for use in chemical sensors and biosensors.
Material Science: Research in material science utilizes this compound for developing new polymers and composites with enhanced electronic properties.
Mechanism of Action
The mechanism by which N,N’-di-m-Tolyl-N,N’-di(4-formylphenyl)benzidin exerts its effects involves its ability to transport holes (positive charge carriers) in electronic devices. The molecular structure allows for efficient charge transfer through conjugated systems, interacting with other materials in the device to facilitate charge transport. This interaction is crucial in devices like OLEDs, where efficient charge transport is necessary for light emission .
Comparison with Similar Compounds
Similar Compounds
N,N’-Diphenyl-N,N’-di(m-tolyl)benzidine: Similar in structure but lacks the formyl groups, affecting its electronic properties.
N,N’-Bis(3-methylphenyl)-N,N’-diphenylbenzidine: Another derivative with different substituents, impacting its hole-transport efficiency.
Uniqueness
N,N’-di-m-Tolyl-N,N’-di(4-formylphenyl)benzidin stands out due to the presence of formyl groups, which enhance its electronic properties and make it more suitable for specific applications in organic electronics and material science .
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